Product packaging for 4-Bromo-3-chloropyridin-2-OL(Cat. No.:CAS No. 1227511-48-9)

4-Bromo-3-chloropyridin-2-OL

Cat. No.: B2839955
CAS No.: 1227511-48-9
M. Wt: 208.44
InChI Key: PHWLANGMUVIMBE-UHFFFAOYSA-N
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Description

4-Bromo-3-chloropyridin-2-ol, with the molecular formula C5H3BrClNO, is a halogenated pyridine derivative of significant interest in chemical synthesis and agrochemical research . This compound, also identified as 4-bromo-3-chloro-1H-pyridin-2-one, serves as a versatile synthetic intermediate and valuable molecular scaffold . Its structure features multiple reactive sites, allowing for selective functionalization to create more complex molecules. Research into analogous pyridine compounds highlights their importance in developing novel insecticides . For instance, compounds containing the 3-chloropyridin-2-yl moiety have been extensively studied and incorporated into advanced active ingredients, demonstrating potent activity against various insect pests . The structural features of this compound make it a promising building block for the synthesis and exploration of new compounds with potential pesticidal or pharmaceutical properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure proper handling and safe laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrClNO B2839955 4-Bromo-3-chloropyridin-2-OL CAS No. 1227511-48-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-3-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-2-8-5(9)4(3)7/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHWLANGMUVIMBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227511-48-9
Record name 4-bromo-3-chloropyridin-2-ol
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Synthetic Methodologies for 4 Bromo 3 Chloropyridin 2 Ol

Retrosynthetic Analysis of 4-Bromo-3-chloropyridin-2-ol

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. uib.noamazonaws.com For this compound, a primary disconnection strategy involves breaking the carbon-halogen and carbon-oxygen bonds.

A logical retrosynthetic approach would start by disconnecting the bromo and chloro substituents, leading back to a pyridin-2-ol core. This suggests that the synthesis could be achieved through sequential halogenation of a suitable pyridin-2-ol precursor. The key challenge in this approach is achieving the desired regioselectivity, placing the bromine atom at the 4-position and the chlorine atom at the 3-position.

Another retrosynthetic pathway could involve the formation of the pyridine (B92270) ring itself from acyclic precursors. However, this is often a more complex and less convergent strategy for this specific substitution pattern. Therefore, functionalization of a pre-existing pyridine ring is generally the preferred approach.

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound can be approached through various methods, each with its own advantages and challenges. These routes can be broadly categorized into regioselective strategies, multi-step protocols, and one-pot reaction sequences for analogous structures.

Regioselective Synthesis Strategies for this compound

Achieving the correct placement of the bromine and chlorine atoms on the pyridine ring is a critical aspect of synthesizing this compound. Regioselective synthesis aims to control the position of these functional groups with high precision.

One common strategy involves the direct halogenation of a substituted pyridin-2-ol. For instance, the bromination of 3-chloropyridin-2-ol would be a potential route. The directing effects of the existing chloro and hydroxyl groups would influence the position of the incoming bromine atom. Lewis acids can be employed as catalysts to enhance regioselectivity in such reactions.

Another approach is to start with a pyridine derivative that already has a substituent at a specific position, which then directs the subsequent halogenation steps. For example, starting with a 4-substituted pyridine could facilitate the introduction of the chloro and bromo groups at the desired 3- and 2-positions, respectively, followed by conversion to the 2-ol tautomer. The use of blocking groups can also be a powerful tool to achieve high regioselectivity in the functionalization of pyridines. chemrxiv.org

Multi-step Synthesis Protocols for this compound

Multi-step synthesis provides a reliable, albeit sometimes lengthy, approach to complex molecules like this compound. researchgate.net These protocols allow for the stepwise introduction of functional groups, which can help to control regiochemistry and avoid unwanted side reactions.

A plausible multi-step synthesis could begin with the diazotization of a corresponding aminopyridine, such as 3-bromo-2-aminopyridine, to introduce the hydroxyl group. google.com The resulting 3-bromopyridin-2-ol could then be subjected to chlorination. The conditions for this chlorination step would need to be carefully controlled to favor substitution at the 4-position.

Alternatively, a synthesis could commence with a commercially available dihalopyridine. For example, a 2,3- or 3,4-dihalopyridine could undergo nucleophilic substitution to introduce the hydroxyl group, followed by another halogenation step to install the third substituent. The sequence of these steps would be crucial for the final outcome.

A documented multi-step synthesis of a related compound, 5-Bromo-6-chloropyridin-2-ol, starts with pyridin-2-ol. This is first brominated at the 5-position, followed by chlorination at the 6-position using methods like directed ortho-metallation. A similar strategic approach could be adapted for the synthesis of this compound.

One-Pot Reaction Sequences for Analogs of this compound

One-pot reactions, where multiple transformations are carried out in a single reaction vessel, offer advantages in terms of efficiency, reduced waste, and operational simplicity. patsnap.comcore.ac.ukacs.org While a specific one-pot synthesis for this compound is not widely reported, methods for analogous structures provide valuable insights.

For instance, the synthesis of pyrido[2,3-b] smolecule.comresearchgate.netoxazin-2-ones has been achieved through a one-pot annulation of N-substituted-2-chloroacetamides with 2-halo-3-hydroxypyridines. researchgate.net This demonstrates the feasibility of sequential reactions involving halogenated hydroxypyridines in a single pot.

Furthermore, one-pot syntheses of other complex heterocyclic systems often involve domino or tandem reactions, where the product of one step immediately becomes the substrate for the next. core.ac.uk The development of a one-pot synthesis for this compound would likely involve a carefully orchestrated sequence of halogenation and/or functional group interconversion steps.

Optimization of Reaction Conditions for this compound Synthesis

The success of any synthetic route to this compound hinges on the careful optimization of reaction conditions. This includes the choice of catalysts, reagents, solvents, and temperature.

Role of Catalysts and Reagents in this compound Formation

The selection of appropriate catalysts and reagents is paramount in directing the outcome of the synthesis.

Halogenating Agents : For bromination, reagents such as bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used. For chlorination, sources like chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), or N-chlorosuccinimide (NCS) are employed. The reactivity and selectivity of these reagents can be tuned by the reaction conditions.

Catalysts : Lewis acids, such as iron(III) bromide (FeBr₃), can be used to catalyze electrophilic halogenation reactions and enhance regioselectivity. In cross-coupling reactions, which could be used to build the pyridine scaffold or introduce substituents, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently utilized. Copper catalysts have also been shown to be effective in the synthesis of related imidazopyridine structures. beilstein-journals.org

Bases : In reactions involving deprotonation, such as directed ortho-metallation, strong bases like lithium diisopropylamide (LDA) are required. For other steps, milder bases like potassium carbonate or sodium bicarbonate may be sufficient. acs.org

Reducing and Oxidizing Agents : While not directly involved in the primary halogenation steps, reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, and oxidizing agents such as potassium permanganate (B83412) or chromium trioxide, are important for interconverting functional groups in multi-step syntheses. smolecule.com

Reaction Type Catalyst/Reagent Purpose Reference
BrominationN-Bromosuccinimide (NBS)Introduction of bromine
ChlorinationSulfuryl Chloride (SO₂Cl₂)Introduction of chlorine
Directed Ortho-metallationLithium Diisopropylamide (LDA)Regioselective deprotonation
Cross-CouplingPalladium CatalystsCarbon-carbon bond formation
OxidationPotassium PermanganateConversion of functional groups smolecule.com
ReductionSodium BorohydrideConversion of functional groups smolecule.com

Solvent Effects and Temperature Control in this compound Synthesis

The choice of solvent and the precise control of temperature are critical parameters in the synthesis of halogenated pyridinols. These factors significantly influence reaction rates, selectivity, and the formation of impurities. In the synthesis of related bromochloropyridinols, the solvent's polarity and boiling point are key considerations. Polar solvents can stabilize charged intermediates that may form during substitution reactions, while nonpolar solvents may be preferred for other transformations. researchgate.net

Temperature management is crucial for controlling the regioselectivity of halogenation and preventing side reactions, such as polybromination. For many bromination reactions involving pyridinol scaffolds, lower temperatures are often employed to enhance selectivity. For instance, in the synthesis of 5-Bromo-6-chloropyridin-2-ol, temperatures between 0–25°C are used to suppress the formation of multiple bromination products. In contrast, some synthetic steps may require elevated temperatures to overcome activation energy barriers, such as the use of a 40°C preheated oil bath for the etherification of 3-bromo-2-chloropyridine. numberanalytics.com Microwave-assisted synthesis, which can rapidly heat reactions, offers another method for controlling reaction conditions, often leading to reduced reaction times and increased yields. nih.gov

The following table summarizes typical solvent and temperature conditions used in the synthesis of analogous halogenated pyridinols, illustrating the range of parameters that must be optimized for a specific target like this compound.

Compound/Reaction Type Solvent(s) Temperature Purpose/Observation
Bromination of 6-chloropyridin-2-olChloroformReflux (approx. 61°C)Synthesis of brominated product
Etherification of 3-bromo-2-chloropyridineDMAc40°CControlled substitution reaction numberanalytics.com
Bioconversion of 4-chloropyridin-2-amineAqueous Medium30-35°COptimal temperature for enzymatic hydroxylation; higher temperatures (40-45°C) were unfavorable.
General Transesterification1,2-dichlorobenzene130-180°CHigh temperature required for reaction; solvent chosen for its high boiling point. google.com

This table presents data from syntheses of related compounds to illustrate common conditions. Specific conditions for this compound would require experimental optimization.

Purification and Isolation Techniques for this compound

The purification and isolation of the target compound are essential steps to ensure high purity for subsequent applications. For solid organic compounds like halogenated pyridinols, recrystallization and column chromatography are the most common and effective purification methods. illinois.eduquora.com

Recrystallization is a technique used to purify solid compounds by dissolving the crude material in a hot solvent and allowing it to cool slowly, which promotes the formation of pure crystals while impurities remain in the solution. studymind.co.uk The selection of an appropriate solvent or solvent system (e.g., ethanol/water) is critical for successful recrystallization. rochester.edu For acidic or basic compounds, purification can sometimes be achieved by forming a salt, crystallizing it, and then neutralizing it to recover the purified compound. rochester.edu

Column Chromatography , particularly flash column chromatography, is a highly versatile technique for separating compounds from complex mixtures. mdpi.com The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column. Separation occurs based on the differential adsorption of the compounds to the silica. In many labs, flashing the crude mixture is a standard first step in purification. quora.com

Common purification strategies for related halogenated pyridines are outlined below:

Technique Stationary Phase Mobile Phase (Eluent) Compound Class
Flash Column ChromatographySilica GelEthyl acetate/Hexane gradientHalogenated Pyridinols mdpi.com
Flash Column ChromatographySilica GelAcetone/HexanesIsomeric Bromopyridines numberanalytics.com
RecrystallizationEthanol/WaterNot ApplicableHalogenated Pyridinols
Acid-Base Extraction/CrystallizationWater / HCl / Na₂CO₃Not ApplicablePyridinol Dicarbamates google.com

This table summarizes common purification methods for analogous compounds. The optimal method for this compound would depend on the specific impurities present.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnumberanalytics.com The synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry, is increasingly being viewed through the lens of sustainability. researchgate.net Key green chemistry principles applicable to the synthesis of this compound include maximizing atom economy, using safer solvents, and employing catalytic reactions. numberanalytics.comrasayanjournal.co.in

The use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of a synthesis. mdpi.com Additionally, reaction conditions can be optimized for energy efficiency, for example, by using microwave irradiation to shorten reaction times or by designing processes that can be run at ambient temperature. nih.govresearchgate.net

Atom Economy and Sustainability in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. numberanalytics.com Reactions with high atom economy, such as cycloadditions and certain catalytic reactions, are inherently more sustainable as they generate less waste. bohrium.com

For the synthesis of substituted pyridines, pathways that maximize atom economy are highly desirable. For example, catalytic C-H activation and functionalization provide a direct route to substituted products without the need for pre-functionalized starting materials, thus avoiding steps that generate waste. acs.org The [2+2+2] cycloaddition of alkynes and nitriles is another efficient and atom-economic method for pyridine synthesis. bohrium.com Multi-component reactions, where several starting materials are combined in a single step to form a complex product, are also noted for their high atom economy and procedural simplicity. researchgate.net

Choosing synthetic routes that avoid the use of protecting groups and stoichiometric reagents in favor of catalytic alternatives can dramatically improve the sustainability of producing complex molecules like this compound.

Chemical Reactivity and Derivatization of 4 Bromo 3 Chloropyridin 2 Ol

Substitution Reactions of 4-Bromo-3-chloropyridin-2-OL

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine ring of this compound. In pyridine systems, the nitrogen atom withdraws electron density from the ring, making the carbon atoms at the 2- and 4-positions particularly susceptible to nucleophilic attack. stackexchange.compearson.comechemi.comvaia.com This is because the anionic intermediate (a Meisenheimer complex) formed during the reaction is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.compearson.comechemi.comvaia.com

The presence of both bromo and chloro substituents on the ring further influences the regioselectivity of SNAr reactions. Generally, the 4-position of a pyridine ring is highly activated for nucleophilic substitution. stackexchange.comechemi.com In the case of this compound, the bromine atom at the 4-position is the more likely site for substitution by a nucleophile. This is due to a combination of electronic activation at the 4-position and the fact that bromide is often a better leaving group than chloride in SNAr reactions.

Halogen-Lithium Exchange Reactivity at Halogenated Positions

Halogen-lithium exchange is a powerful method for the functionalization of aryl halides, including halogenated pyridines. mt.comsigmaaldrich.comharvard.edu This reaction typically involves the use of an organolithium reagent, such as n-butyllithium or t-butyllithium, to replace a halogen atom with a lithium atom. mt.comyoutube.com The resulting organolithium species is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups. nih.gov

In the context of this compound, the differential reactivity of the bromo and chloro substituents is a key consideration. Generally, the rate of halogen-lithium exchange is much faster for bromine than for chlorine. harvard.edu Therefore, treatment of this compound with an organolithium reagent at low temperatures is expected to selectively occur at the 4-position, yielding 3-chloro-4-lithiopyridin-2-OL. This regioselectivity is a common feature in dihalogenated aromatic systems where one of the halogens is bromine and the other is chlorine. arkat-usa.org

The presence of the acidic hydroxyl group on the pyridine ring adds a layer of complexity. Organolithium reagents are strong bases and will readily deprotonate the hydroxyl group. nih.gov To achieve a selective halogen-lithium exchange, it is often necessary to use more than two equivalents of the organolithium reagent: one equivalent to deprotonate the hydroxyl group and a second to perform the exchange. nih.gov Alternatively, the hydroxyl group can be protected prior to the exchange reaction.

The stability of the resulting lithiated intermediate is crucial. In some cases, lithiated pyridines can be unstable and may require immediate trapping with an electrophile. nih.gov The use of mixed-metal reagents, such as i-PrMgCl/n-BuLi combinations, can sometimes offer improved selectivity and stability under non-cryogenic conditions. nih.gov

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov this compound, with its two distinct halogen atoms, is a versatile substrate for such reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl halides. nih.gov The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide, and the Buchwald-Hartwig amination, for the formation of C-N bonds, are particularly prominent. wikipedia.orgfishersci.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds. fishersci.com In the case of this compound, the bromo group at the 4-position is expected to be more reactive than the chloro group at the 3-position in typical palladium-catalyzed couplings. fishersci.com This differential reactivity allows for selective functionalization. By carefully choosing the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve a mono-arylation at the 4-position. researchgate.netnih.gov For instance, a study on the Suzuki coupling of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline with various boronic acids demonstrated the feasibility of coupling at a bromo-substituted position. researchgate.netmdpi.com

Catalyst SystemSubstrateProductYield (%)
Pd(PPh₃)₄ / K₃PO₄(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylanilineMonosubstituted and bisubstituted products31-46

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination at the 4-position of this compound. libretexts.org The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance. organic-chemistry.org While specific examples for this compound are not provided in the search results, the general applicability of the Buchwald-Hartwig amination to bromo-pyridines is well-established. researchgate.net

Other Metal-Mediated Coupling Strategies for this compound Derivatives

Beyond palladium, other transition metals can also mediate cross-coupling reactions of halogenated pyridines. Nickel-catalyzed cross-coupling reactions, for example, have been shown to be highly effective for the coupling of Grignard reagents with aryl halides. researchgate.net Copper-catalyzed reactions, such as the Ullmann condensation, are also classical methods for forming C-N and C-O bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. researchgate.net

Furthermore, Sonogashira coupling, which utilizes a palladium catalyst and a copper co-catalyst, can be employed to introduce alkyne moieties. beilstein-journals.org This reaction would also be expected to proceed selectively at the more reactive 4-bromo position of this compound. The resulting alkynylated pyridine could then serve as a versatile intermediate for further transformations.

Functional Group Transformations of the Hydroxyl Moiety in this compound

The hydroxyl group of 2-pyridones can be readily converted into other functional groups. A common transformation is etherification, where the hydroxyl group is converted into an alkoxy group. This is typically achieved by deprotonation with a suitable base to form the corresponding pyridoxide, followed by reaction with an alkyl halide. For example, a base-catalyzed etherification has been reported for 3-bromopyridine (B30812) with 2-ethyl-1-hexanol using KOH and 18-crown-6 (B118740) in DMAc. rsc.org This strategy could be applied to this compound.

Another important transformation is the conversion of the hydroxyl group to a leaving group, such as a triflate. This can be accomplished by reacting the pyridinol with triflic anhydride. The resulting pyridyl triflate is an excellent substrate for a variety of cross-coupling reactions, further expanding the synthetic utility of the original molecule. researchgate.net

The hydroxyl group can also be replaced by a halogen, typically chlorine, by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). acs.org This would convert this compound into 4-bromo-2,3-dichloropyridine, a versatile intermediate for further selective functionalization at the three distinct halogenated positions.

Etherification and Esterification Reactions

Cyclization and Ring-Forming Reactions with this compound Derivatives

Derivatives of this compound are valuable precursors for constructing fused heterocyclic systems, which are prevalent in natural products and pharmacologically active compounds. researchgate.netuomustansiriyah.edu.iq

Synthesis of Novel Fused Heterocyclic Systems

The reactive sites on this compound derivatives allow for intramolecular cyclization reactions to build more complex molecular architectures. For example, the hydroxyl and a suitably positioned substituent can participate in ring-closure reactions to form fused rings. ambeed.com The synthesis of dihydronaphthoxazine derivatives from related Betti bases through cyclization highlights the potential for creating such fused systems. sioc-journal.cn Reductive cyclization of dinitrobenzene derivatives to form fluorobenzoxazines is another example of a strategy that could be adapted for derivatives of this compound. researchgate.net These fused systems can include quinolines, indoles, and other complex heterocyclic structures. researchgate.netuomustansiriyah.edu.iqrsc.org

Isomerization Studies Related to this compound

Base-catalyzed isomerization of bromo-pyridines has been shown to be a synthetically useful process. rsc.orgrsc.org Studies have demonstrated that 3-bromopyridines can isomerize to 4-bromopyridines via a proposed pyridyne intermediate. rsc.orgamazonaws.com This isomerization allows for the functionalization of the pyridine ring at a different position than the initial substitution. For example, a mixture of 3- and 5-bromopyridines can be converged to a single 4-substituted product through a tandem isomerization and substitution sequence. rsc.org While this research primarily focuses on 3-bromopyridine itself, the principles could potentially be applied to substituted pyridines like this compound, enabling the synthesis of its isomers or facilitating substitutions at otherwise inaccessible positions. rsc.org

Table 3: Isomerization of Bromopyridines

Starting Material Conditions Major Isomer Product
3-Bromopyridine P4-t-Bu (10 mol%), cyclohexane, 80 °C, 14 h 4-Bromopyridine rsc.org
1-Bromo-2-(trifluoromethyl)benzene P4-t-Bu, base 1-Bromo-3-(trifluoromethyl)benzene, 1-Bromo-4-(trifluoromethyl)benzene rsc.org
1,2-Dibromobenzene P4-t-Bu, base 1,3-Dibromobenzene, 1,4-Dibromobenzene rsc.org

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 3 Chloropyridin 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for 4-Bromo-3-chloropyridin-2-OL

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. Through various NMR experiments, it is possible to map the connectivity of atoms and confirm the specific arrangement of substituents on the pyridine (B92270) ring. The pyridin-2-ol form exists in tautomeric equilibrium with its corresponding pyridone form, 4-bromo-3-chloro-1H-pyridin-2-one, which influences the observed spectral data. chemsrc.com

While specific experimental spectra for this compound are not widely published, the expected chemical shifts and coupling constants can be predicted based on the known effects of substituents on a pyridine ring. The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The ¹³C NMR spectrum would display five distinct signals for the five carbon atoms of the heterocyclic core.

The proton at the C5 position is expected to be a doublet, coupled to the proton at the C6 position. Similarly, the C6 proton would appear as a doublet, coupled to the C5 proton. The coupling constant between these two adjacent protons would likely fall within the typical range for ortho-coupling in pyridine systems. The chemical shifts are influenced by the electron-withdrawing effects of the halogen atoms and the nature of the oxo/hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Position Atom Predicted Chemical Shift (ppm) Multiplicity Expected Coupling Constants (Hz)
2C158-162Singlet (Quaternary)N/A
3C125-130Singlet (Quaternary)N/A
4C110-115Singlet (Quaternary)N/A
5C140-145DoubletJ(C-H) ≈ 160-170
6C120-125DoubletJ(C-H) ≈ 160-170
5H7.5-7.8DoubletJ(H5-H6) ≈ 5-6
6H7.8-8.1DoubletJ(H5-H6) ≈ 5-6

Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure and unambiguously assigning the signals observed in 1D spectra. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal the correlation between the two magnetically coupled protons, H5 and H6, confirming their adjacent positions on the pyridine ring. A cross-peak connecting the signals of these two protons would be the key indicator.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. researchgate.net It would show a correlation between the H5 signal and the C5 signal, and another between the H6 signal and the C6 signal, confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for identifying the placement of the non-protonated quaternary carbons (C2, C3, and C4) and the substituents. researchgate.net It detects correlations between protons and carbons over two to three bonds. Expected correlations would include:

The H5 proton showing correlations to the quaternary C3 and C4 carbons.

The H6 proton showing a correlation to the quaternary C2 and C4 carbons. These long-range correlations provide definitive proof of the substitution pattern, confirming the locations of the bromo, chloro, and hydroxyl/oxo groups.

1H and 13C NMR Chemical Shift Assignments and Coupling Constants

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. jst.go.jp For halogenated molecules, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental formula of this compound. researchgate.netacs.org The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a distinctive isotopic cluster for the molecular ion (M), with significant M+2 and M+4 peaks. chemguide.co.uk This pattern is a clear signature of a molecule containing one bromine and one chlorine atom.

Table 2: Calculated Exact Masses for this compound Adducts

Ion Formula Adduct Calculated Monoisotopic Mass (Da)
C₅H₃⁷⁹Br³⁵ClNO[M]⁺206.9086
C₅H₄⁷⁹Br³⁵ClNO[M+H]⁺207.9165
C₅H₃⁷⁹Br³⁵ClNNaO[M+Na]⁺229.8984

Note: Masses are calculated for the most abundant isotopes.

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to study its structural components. savemyexams.com While specific MS/MS studies on this compound are not detailed in the searched literature, the expected fragmentation pathways can be predicted based on fundamental principles of mass spectrometry. libretexts.orglibretexts.org

The molecular ion would likely undergo fragmentation through the following pathways:

Loss of a bromine radical (•Br): This is a common fragmentation for bromo-aromatic compounds.

Loss of a chlorine radical (•Cl): Another expected fragmentation pathway.

Loss of carbon monoxide (CO): The pyridin-2-one structure can readily lose a molecule of CO, a characteristic fragmentation for lactam rings. libretexts.org

Analyzing the masses of these fragments helps to piece together the molecular structure, providing evidence that corroborates the NMR data.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are indispensable hyphenated techniques in modern organic synthesis. researchgate.net These methods are routinely used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions in real-time. acs.orgnih.gov

For this compound, a sample would be injected into the LC system, where it would travel through a column and emerge at a characteristic retention time. A pure sample should ideally result in a single chromatographic peak. This peak would then be analyzed by the mass spectrometer, which would confirm the mass of the eluting compound, verifying its identity as this compound. researchgate.net In reaction monitoring, small aliquots of a reaction mixture can be analyzed over time to track the consumption of starting materials and the formation of the desired product, allowing for precise optimization of reaction conditions. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization of this compound

The structural elucidation and detailed characterization of heterocyclic compounds are foundational to understanding their chemical behavior and potential applications. For substituted pyridinones such as this compound, a comprehensive analysis using advanced spectroscopic and crystallographic techniques is essential. This article delves into the specific analytical techniques used to characterize this compound, focusing on its infrared and ultraviolet-visible spectroscopic properties, as well as its solid-state structure determined by X-ray crystallography. It is important to note that this compound exists in tautomeric equilibrium with 4-Bromo-3-chloro-2-hydroxypyridine, with the pyridin-2-one form generally predominating in the solid state. rsc.orgnih.gov

A 4 Bróm 3 Klórpiridin 2 Ol Alkalmazásai a Kutatásban

Felhasználása agrokemikáliák szintézisében

A halogénezett piridinek gyakori szerkezeti elemei számos peszticidnek és herbicidnek. mountainscholar.org A 4-bróm-3-klórpiridin-2-ol kiindulási anyagként szolgálhat új, potenciálisan hatékonyabb és szelektívebb agrokemikáliák fejlesztéséhez. indiamart.com A molekula szerkezetének módosításával a kutatók olyan vegyületeket hozhatnak létre, amelyek specifikusan hatnak a kártevőkre vagy gyomokra, miközben minimális hatást gyakorolnak a környezetre és a hasznos élőlényekre.

Tautomeric Equilibrium of 4-Bromo-3-chloropyridin-2-OL (Pyridinol-Pyridinone Tautomerism)

Szerepe a gyógyszeripari intermedierek fejlesztésében

Ez a vegyület egyik legfontosabb alkalmazási területe. A gyógyszerkutatásban a 4-bróm-3-klórpiridin-2-olt intermediereként használják fel olyan komplex molekulák szintéziséhez, amelyek potenciális gyógyszerhatással rendelkeznek. smolecule.comindiamart.com A piridingyűrű számos gyógyszermolekulában megtalálható, és a halogénatomok jelenléte befolyásolhatja a molekula kötődését a biológiai célpontokhoz, például enzimekhez vagy receptorokhoz. smolecule.com

Alkalmazása az anyagtudományban

Az anyagtudományban a 4-bróm-3-klórpiridin-2-ol és származékai új, funkcionális anyagok, például szerves félvezetők, festékek vagy ligandumok szintézisének alapjául szolgálhatnak. smolecule.com A piridingyűrű és a halogénatomok elektronikai tulajdonságai révén ezek az anyagok felhasználhatók optoelektronikai eszközökben, például szerves fénykibocsátó diódákban (OLED) vagy napelemekben.

A Cikkben Említett Vegyületek Táblázata

Vegyület neveCAS-számMolekulaképlet
4-bróm-3-klórpiridin73583-41-2 bldpharm.comC₅H₃BrClN
4-bróm-3-klórpiridin-2-amin861024-02-4 bldpharm.comC₅H₄BrClN₂
4-bróm-3-klórpiridin-2-ol1227511-48-9 accelachem.comC₅H₃BrClNO
5-bróm-3-klórpiridin-2-ol58236-70-7 nih.govC₅H₃BrClNO
3-bróm-6-klórpiridin-2-ol848423-85-8 echemi.comC₅H₃BrClNO
4-klórpiridin-2-ol40673-25-4 nih.govC₅H₄ClNO
2-klór-6-hidroxipiridinN/AC₅H₄ClNO
N-brómszukcinimid128-08-5C₄H₄BrNO₂
Kloroform67-66-3CHCl₃

Future Directions and Emerging Research Avenues for 4 Bromo 3 Chloropyridin 2 Ol

Innovations in Synthetic Methodologies for Halogenated Pyridinols

One promising area is the continued development of one-pot multicomponent reactions (MCRs). bohrium.comresearchgate.net These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of simplicity, atom economy, and reduced waste. bohrium.com For halogenated pyridinols, this could involve novel cyclization strategies that assemble the pyridine (B92270) core with the desired substituents in a single, highly controlled step. Another key area of innovation is the late-stage functionalization of pyridine cores. This involves selectively introducing halogen atoms onto a pre-formed, complex pyridine structure, a method that is particularly valuable in medicinal chemistry. nih.gov Techniques employing designed phosphine (B1218219) reagents to enable 4-selective halogenation of pyridines represent a significant step forward in this domain. nih.gov Furthermore, advancements in metal-catalyzed cross-coupling reactions and C-H activation will continue to provide new, direct routes to previously inaccessible halogenated pyridine derivatives. organic-chemistry.org

Synthetic InnovationDescriptionPotential Advantage for Halogenated PyridinolsKey References
Multicomponent Reactions (MCRs) Combining three or more starting materials in a single reaction vessel to form a complex product. bohrium.comIncreased efficiency, atom economy, and reduced reaction time for building the substituted pyridine core. bohrium.comresearchgate.net bohrium.com, researchgate.net
Late-Stage Halogenation Introduction of halogen atoms at a late stage in a synthetic sequence on a complex molecule. nih.govAllows for the diversification of drug candidates and complex natural products containing a pyridine scaffold. nih.gov nih.gov
Hantzsch-Type Synthesis Variants Modern modifications of the classic Hantzsch reaction, using novel C1 units or catalysts for pyridine ring assembly. mdpi.comProvides facile methods for preparing substituted pyridines with broad functional group tolerance. mdpi.com mdpi.com
N-Oxide Chemistry Using pyridine N-oxides as precursors for selective functionalization, particularly at the C2 position. organic-chemistry.orgOffers alternative regioselectivity compared to direct electrophilic substitution on the pyridine ring. nih.govorganic-chemistry.org nih.gov, organic-chemistry.org
Photochemical Coupling Using light to promote radical coupling reactions, often without the need for a transition metal catalyst. organic-chemistry.orgEnables C-C bond formation under mild, metal-free conditions for creating alkylated or arylated pyridines. organic-chemistry.org organic-chemistry.org

Advanced Analytical Techniques for Comprehensive Characterization

As synthetic methods deliver increasingly complex molecules based on the 4-Bromo-3-chloropyridin-2-OL scaffold, the need for sophisticated analytical techniques for their unambiguous characterization becomes paramount. While standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and basic Mass Spectrometry (MS) remain fundamental, emerging research demands more powerful tools. mdpi.comresearchgate.netbenthamdirect.com

High-resolution mass spectrometry (HRMS), particularly when coupled with advanced liquid chromatography techniques (LC-MS) like ultra-performance liquid chromatography (UPLC), is crucial for identifying and quantifying halogenated pyridinols, even in complex mixtures such as environmental samples. researchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide exceptional mass accuracy, enabling the confident determination of elemental compositions. For establishing the precise three-dimensional structure and connectivity, especially in cases of regio- or stereoisomerism, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are indispensable. In the solid state, single-crystal X-ray crystallography provides definitive structural proof, which is vital for understanding intermolecular interactions that can influence a compound's physical properties. acs.org

Analytical TechniqueApplication for Halogenated PyridinolsInformation GainedKey References
LC-MS/HRMS Separation and identification of trace amounts of compounds in complex matrices. researchgate.netPrecise molecular weight, elemental composition, and structural fragmentation patterns. researchgate.net
2D NMR Spectroscopy Unambiguous assignment of proton and carbon signals and determination of through-bond correlations.Detailed molecular connectivity, differentiation of isomers. acs.org acs.org
Single-Crystal X-ray Crystallography Determination of the exact three-dimensional arrangement of atoms in a crystalline solid. acs.orgDefinitive molecular structure, bond lengths, bond angles, and intermolecular packing. acs.org
Reverse Phase HPLC (RP-HPLC) Quantification and purity assessment of synthesized pyridine derivatives. bohrium.comPurity levels, separation of starting materials, intermediates, and final products. bohrium.com
FTIR Spectroscopy Identification of functional groups present in the molecule. researchgate.netbenthamdirect.comPresence of O-H, C=C, C-N, C-Cl, and C-Br bonds. benthamdirect.com, researchgate.net

Predictive Modeling and Machine Learning in Compound Design

The integration of computational tools, particularly predictive modeling and machine learning (ML), is set to revolutionize the design of novel compounds. researchgate.net Instead of relying solely on time- and resource-intensive experimental investigations, researchers can use ML algorithms to predict the properties and activities of virtual compounds based on their structure. dinus.ac.idresearchgate.net This approach, often termed quantitative structure-property relationship (QSPR) or quantitative structure-activity relationship (QSAR), is highly applicable to derivatives of this compound. dinus.ac.idresearchgate.net

By training ML models on datasets of known pyridine and quinoline (B57606) compounds, it's possible to predict various endpoints, such as corrosion inhibition efficiency or biological activity. dinus.ac.idaip.org Algorithms like Support Vector Machines (SVR), Random Forest (RF), and Artificial Neural Networks (ANN) can identify complex patterns correlating molecular descriptors (e.g., electronic properties, size, shape) with a specific outcome. dinus.ac.idresearchgate.net This allows for the in silico screening of vast virtual libraries of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and testing. This computational-first approach accelerates the discovery process and focuses laboratory efforts where they are most likely to succeed. aip.orgkneopen.com

Modeling ApproachDescriptionApplication to Pyridine DerivativesKey References
QSAR/QSPR Correlates molecular structures with their physicochemical properties or biological activities. dinus.ac.idresearchgate.netPredicting the anti-proliferate activity or corrosion inhibition potential of new derivatives. researchgate.netresearchgate.net dinus.ac.id, researchgate.net, researchgate.net
Support Vector Machine (SVR) A supervised learning model that analyzes data for classification and regression analysis. dinus.ac.idShown to be a robust tool for predicting the corrosion inhibition potential of pyridine-quinoline compounds. kneopen.com dinus.ac.id, kneopen.com
Random Forest (RF) An ensemble learning method that operates by constructing multiple decision trees during training. dinus.ac.idDemonstrated strong predictive ability for the inhibition performance of pyridine-quinoline derivatives. dinus.ac.id dinus.ac.id
Artificial Neural Network (ANN) A computing system inspired by biological neural networks, capable of learning complex patterns. researchgate.netUsed to develop predictive models for the anticorrosion abilities of pyridazine-based compounds. researchgate.net researchgate.net

Sustainable and Green Chemical Processes for Pyridine Derivatives

The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including pyridine derivatives. globenewswire.com Future research on this compound and its analogs will undoubtedly prioritize the development of more environmentally benign processes. researchgate.net This involves a holistic approach, considering everything from starting materials to solvents and energy consumption.

A major focus is the replacement of hazardous solvents with greener alternatives. researchgate.net This includes using water, polyethylene (B3416737) glycol (PEG), or even solvent-free reaction conditions. researchgate.netresearchgate.net Microwave-assisted synthesis is another key green technique that can dramatically shorten reaction times and improve yields, often under catalyst-free conditions. researchgate.netresearchgate.net The development of recyclable catalysts is also crucial for minimizing waste. Furthermore, the MCR strategy, as mentioned earlier, is inherently green as it reduces the number of synthetic steps and purification operations, thereby saving energy and materials. bohrium.com The rising demand for eco-friendly products, particularly in sectors like agrochemicals, will continue to drive innovation in sustainable manufacturing processes for pyridine derivatives. globenewswire.com

Green Chemistry PrincipleApplication in Pyridine SynthesisExample/AdvantageKey References
Use of Green Solvents Replacing traditional volatile organic compounds (VOCs) with less harmful alternatives.Reactions performed in magnetized deionized water or polyethylene glycol (PEG-400). researchgate.netresearchgate.net researchgate.net, researchgate.net
Catalyst-Free Reactions Designing reactions that proceed efficiently without the need for a catalyst.One-pot three-component synthesis of fused pyrimidine (B1678525) systems under catalyst-free conditions. researchgate.net researchgate.net
Microwave-Assisted Synthesis Using microwave irradiation to heat reactions, often leading to rapid and clean transformations. researchgate.netSynthesis of novel pyridine derivatives with excellent yields in 2-7 minutes. researchgate.net researchgate.net
Solvent-Free Conditions Conducting reactions in the absence of any solvent, often by grinding solids together or heating neat liquids.HOTf-catalyzed one-pot synthesis of pyridine derivatives from ketones and amines. rsc.org rsc.org, researchgate.net
Multicomponent Reactions (MCRs) Combining multiple reactants in a single step to increase process efficiency. bohrium.comReduces waste from intermediate workups and purifications, improving atom economy. bohrium.com bohrium.com

Expanding the Scope of Chemical Reactivity and Transformations

The two halogen atoms on the this compound ring are handles for a wide array of chemical transformations, making the compound a versatile intermediate. Future research will focus on exploring and exploiting this reactivity to build more complex and functionally diverse molecules. The differential reactivity of the C-Br versus the C-Cl bond can be leveraged for selective, sequential reactions.

Cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck reactions, will continue to be essential tools for forming new carbon-carbon bonds at the 3- and 4-positions. ambeed.com This allows for the introduction of a vast range of aryl, heteroaryl, or alkyl groups. Nucleophilic aromatic substitution (SNAr) reactions, where the halogens are displaced by nucleophiles like amines, thiols, or alkoxides, provide direct access to other classes of substituted pyridines. ambeed.com More novel transformations, such as late-stage difluoromethylation, could be applied to introduce valuable fluorine-containing motifs. rsc.org Additionally, unusual rearrangements and tele-substitution reactions, where a nucleophile attacks a position other than the one bearing the leaving group, could be uncovered and harnessed for unique synthetic outcomes. acs.org

Reaction TypeDescriptionPotential Application to this compoundKey References
Cross-Coupling Reactions Metal-catalyzed reactions that form a bond between two fragments (e.g., Suzuki, Heck, Stille). ambeed.comSequential coupling at the C-Br and C-Cl positions to introduce different organic substituents. ambeed.com
Nucleophilic Aromatic Substitution Displacement of a halide on the aromatic ring by a nucleophile. ambeed.comIntroduction of amines, ethers, and thioethers at the 2-, 3-, or 4-positions (depending on activation). ambeed.com
Metalation Reactions Formation of an organometallic compound by reacting with a strong base or metal. ambeed.comGeneration of a pyridyl-metal species that can react with various electrophiles. ambeed.com
Radical Difluoromethylation Introduction of a -CF2H group, often via a radical-mediated process. rsc.orgSynthesis of novel derivatives containing the difluoromethyl group, a valuable motif in medicinal chemistry. rsc.org
tele-Substitution A substitution reaction where the incoming group attaches to a position other than the one vacated by the leaving group. acs.orgPotentially forming unexpected but synthetically useful isomers that are not accessible via direct substitution. acs.org

Interdisciplinary Research Integrating this compound into Novel Fields

The future impact of this compound will be significantly enhanced by its integration into interdisciplinary research fields. ucsb.edued.gov The inherent properties of the pyridine scaffold, combined with the specific substitution pattern of this compound, make it a candidate for applications beyond traditional organic chemistry.

In Materials Science , pyridine derivatives are used as ligands for creating metal-organic frameworks (MOFs) and as components in conductive polymers. mdpi.comucsb.edu The halogen atoms on this compound could be used to tune the electronic properties of such materials or to serve as reactive sites for post-synthesis modification. In Medicinal Chemistry and Chemical Biology , the compound is a scaffold for developing new therapeutic agents. researchgate.net Computational studies have already explored halogenated pyridinols as potential inhibitors for targets in cancer research. researchgate.net Interdisciplinary collaborations between synthetic chemists, computational biologists, and pharmacologists are essential to advance these projects. ucsb.edu Furthermore, the intersection of chemistry with Data Science through machine learning is creating new paradigms for materials and drug discovery, as discussed previously. nih.gov As these interdisciplinary collaborations grow, they will undoubtedly uncover novel applications and drive further research into the synthesis and properties of this compound. kcl.ac.uk

Q & A

Q. Key Challenges :

  • Regioselectivity : Competing halogenation at adjacent positions (e.g., 5-bromo or 2-chloro byproducts) can occur. This is mitigated by optimizing temperature (e.g., 0–5°C for bromination) and stoichiometry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance SNAr reactivity for chlorination .

Advanced: How does the substitution pattern (4-Br, 3-Cl, 2-OH) influence reactivity in cross-coupling reactions?

Answer:
The substituents on the pyridine ring dictate electronic and steric effects:

  • Bromine (4-position) : Acts as a leaving group in Suzuki-Miyaura couplings. Its position ortho to the hydroxyl group enhances reactivity due to electron-withdrawing effects, stabilizing transition states.
  • Chlorine (3-position) : Electron-withdrawing nature deactivates the ring but can direct metal catalysts (e.g., Pd) to specific sites during coupling.
  • Hydroxyl (2-position) : Participates in hydrogen bonding, influencing solubility and catalyst coordination. Protecting groups (e.g., silyl ethers) are often used to prevent side reactions.

Q. Comparative Data :

CompoundReactivity in Suzuki Coupling (Yield%)
This compound78% (Pd(OAc)₂, 80°C)
5-Bromo-3-chloropyridin-2-OL62% (same conditions)
The 4-Br substituent shows higher reactivity due to reduced steric hindrance compared to 5-Br analogs .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR :
    • ¹H NMR : Hydroxyl proton appears as a broad singlet (~δ 10–12 ppm). Aromatic protons show splitting patterns dependent on substituents (e.g., doublet for H-5 due to coupling with H-6).
    • ¹³C NMR : Distinct signals for C-Br (~δ 105 ppm) and C-Cl (~δ 125 ppm).
  • Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 208.44 (C₅H₃BrClNO).
  • X-ray Crystallography : Resolves halogen positions and hydrogen-bonding networks (e.g., OH···N interactions) .

Advanced: How can contradictory biological activity data for this compound be resolved?

Answer:
Discrepancies in reported bioactivity often arise from:

  • Solubility Variability : The free hydroxyl group confers pH-dependent solubility. Hydrochloride salts (e.g., this compound·HCl) improve aqueous solubility but may alter pharmacokinetics .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC₅₀ values. Standardized protocols (e.g., CLSI guidelines) are critical.
  • Impurity Profiles : Residual solvents (DMF) or halogenated byproducts (e.g., 4-Bromo-2-chlorophenol) can skew results. HPLC purity >98% (as per ) is recommended .

Advanced: What strategies optimize regioselectivity in functionalizing this compound?

Answer:

  • Directed Ortho-Metalation (DoM) : Use of LiTMP (lithium tetramethylpiperidide) to deprotonate the hydroxyl group, directing metalation to the 6-position for subsequent functionalization.
  • Protection/Deprotection : Temporarily protecting the hydroxyl group (e.g., as a TMS ether) prevents unwanted participation in reactions, enabling clean halogen displacement at C-4.
  • Catalyst Screening : Pd-PEPPSI catalysts enhance selectivity in cross-couplings by reducing homocoupling byproducts .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Halogenated pyridines degrade under UV light. Store in amber glass at –20°C.
  • Moisture Control : Hygroscopic nature necessitates desiccants (e.g., silica gel) to prevent hydrolysis of the C-Cl bond.
  • Long-Term Stability : Accelerated aging studies show >95% purity retention after 12 months at –20°C .

Advanced: How do computational methods predict the reactivity of this compound in drug discovery?

Answer:

  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices. The 4-Br position has high electrophilicity (ƒ⁺ = 0.12), favoring SNAr reactions.
  • Molecular Docking : Simulations with kinase targets (e.g., EGFR) show the hydroxyl group forms hydrogen bonds with Thr766, while halogens occupy hydrophobic pockets.
  • SAR Libraries : Comparing analogs (e.g., 4-Iodo-3-Cl derivatives) identifies halogen size as a critical factor in target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.